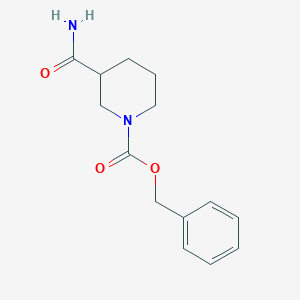

Benzyl 3-carbamoylpiperidine-1-carboxylate

Description

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, Benzyl (B1604629) 3-carbamoylpiperidine-1-carboxylate is primarily valued as a versatile intermediate. The benzyl carbamate (B1207046) group provides robust protection of the piperidine (B6355638) nitrogen, allowing for selective chemical transformations at other positions of the molecule. This protecting group can be efficiently removed under various conditions, most commonly through hydrogenolysis, to reveal the secondary amine for further functionalization.

The synthesis of this compound and its analogs can be achieved through multi-step reaction sequences. A common approach involves the use of a suitable piperidine precursor, followed by the introduction of the carbamoyl (B1232498) and benzyl carbamate moieties. For instance, a synthetic route might start from a commercially available piperidine-3-carboxamide, which is then protected at the nitrogen atom with a benzyl chloroformate in the presence of a base. The precise synthetic strategy can be adapted to achieve specific stereochemical outcomes if required.

The utility of this compound as a building block is exemplified in its potential to be elaborated into more complex structures. The carbamoyl group can be hydrolyzed to the corresponding carboxylic acid or can participate in various chemical reactions, while the piperidine ring itself can be a template for creating diverse chemical libraries for drug discovery screening.

Significance of Piperidine and Carbamoyl Moieties in Contemporary Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to a molecule. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors.

The carbamoyl moiety (a carboxamide group) is also a key functional group in many pharmaceuticals. It is capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules. The presence of the carbamoyl group in Benzyl 3-carbamoylpiperidine-1-carboxylate, therefore, suggests its potential as a precursor for compounds designed to bind to targets where hydrogen bonding plays a critical role.

The combination of the piperidine scaffold and the carbamoyl group in a single molecule makes this compound a highly attractive starting material for the synthesis of novel drug candidates across various therapeutic areas.

Research Trajectories and Evolving Paradigms for this compound Investigations

Current research involving this compound and its derivatives is largely focused on its application in the synthesis of targeted therapeutic agents. The evolving paradigm in drug discovery is shifting towards the development of highly specific and potent molecules with minimal off-target effects. In this context, this compound serves as a valuable tool for medicinal chemists to systematically explore the structure-activity relationships (SAR) of new chemical entities.

Future research is likely to expand on the use of this intermediate in the synthesis of novel inhibitors for various enzymes or ligands for specific receptors. For instance, derivatives of 3-carbamoylpiperidine have been investigated for their potential as inhibitors of enzymes such as histone deacetylases (HDACs). researchgate.net While specific inhibitory data for this compound itself is not widely published, its role as a precursor to such inhibitors is a key area of investigation.

The development of more efficient and stereoselective synthetic routes to access this and related building blocks is also an ongoing area of research. Advances in catalytic methods and asymmetric synthesis will undoubtedly facilitate the creation of a wider diversity of chiral piperidine-based compounds for biological evaluation.

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 3-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNTYSRHYYSZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594837 | |

| Record name | Benzyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569348-14-7 | |

| Record name | Benzyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformative Chemistry

Advanced Synthetic Routes to Benzyl (B1604629) 3-carbamoylpiperidine-1-carboxylate

The efficient construction of the amide bond in Benzyl 3-carbamoylpiperidine-1-carboxylate is a central challenge addressed by several advanced synthetic strategies. These methods aim to improve yield, purity, and stereochemical control.

Exploration of Catalytic Aminolysis Strategies for Efficient Synthesis

Catalytic aminolysis presents an atom-economical approach for the synthesis of amides from esters. Research into this area has identified various catalysts capable of facilitating the direct reaction of an ester with an amine source. For the synthesis of piperidine-3-carboxamides, studies have shown that cyanide ions can be a superior catalyst for the aminolysis of non-activated esters. researchgate.net This method involves the reaction of a corresponding ester, such as Benzyl 3-(methoxycarbonyl)piperidine-1-carboxylate, with ammonia (B1221849) in the presence of a catalytic amount of a cyanide source, like sodium cyanide. The key advantage of this approach is its potential for stereoconservation, with minimal racemization observed in related systems. researchgate.net This strategy avoids the need for stoichiometric activating agents, thereby reducing waste and simplifying purification.

Investigations into 1-Cbz-piperidine and Formamide (B127407) Reactivity Profiles

The direct use of formamide as a reactant with a 1-Cbz-piperidine precursor is not a commonly documented direct route to this compound. Typically, the carbamoyl (B1232498) moiety is introduced via the amidation of a carboxylic acid or its activated derivative. However, formamide can serve as an alternative to ammonia in certain amidation reactions, often under specific catalytic conditions or high temperatures. The reactivity of the N-Cbz (benzyloxycarbonyl) protected piperidine (B6355638) ring is generally stable under neutral or acidic conditions, allowing for selective reactions at other positions. The primary synthetic pathway involves the functionalization at the C-3 position of the piperidine ring, which is then converted to the desired carbamoyl group.

Development of Stereoselective Synthetic Approaches for Chiral Analogues

The synthesis of enantiomerically pure analogues of this compound is crucial for investigating their interactions with chiral biological targets. Stereoselective approaches typically begin with a chiral starting material or introduce chirality during the synthesis.

One effective strategy involves starting with an enantiopure precursor, such as (S)- or (R)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid. The subsequent amidation of the carboxylic acid group generally proceeds without affecting the stereocenter at C-3.

Alternatively, asymmetric hydrogenation can be employed. For instance, rhodium-catalyzed asymmetric hydrogenation of specifically designed N-(1-benzylpiperidin-3-yl)enamides has been shown to be an efficient method for accessing enantioenriched 3-aminopiperidine derivatives, which can then be further functionalized. researchgate.net Furthermore, the use of N-carbamate groups as directing groups in synthetic transformations has been shown to facilitate stereoselective reactions, providing a pathway to control the configuration at specific chiral centers. nih.gov

Precursor Chemistry and Reaction Pathways for Derivative Synthesis

The versatility of this compound and its analogues stems from the rich chemistry of its precursors, particularly the corresponding carboxylic acid.

Derivatization from 1-(Benzyloxycarbonyl)piperidine-3-carboxylic Acid Intermediates

The most common and reliable method for synthesizing this compound is through the amidation of its carboxylic acid precursor, 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid. This transformation is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry. hepatochem.com The process involves activating the carboxylic acid group to make it susceptible to nucleophilic attack by an amine, in this case, ammonia or an ammonia equivalent.

The general two-step, one-pot procedure is as follows:

Activation : The carboxylic acid is treated with a coupling reagent to form a highly reactive intermediate, such as an active ester, acid halide, or O-acylisourea. hepatochem.com

Amination : The activated intermediate reacts immediately with ammonia to form the final amide product.

This pathway is highly versatile, allowing for the synthesis of a wide array of N-substituted derivatives by simply replacing ammonia with a primary or secondary amine.

Mechanistic Studies of Coupling Reagents in Amide Bond Formation

The efficiency and success of the amidation of 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid heavily rely on the choice of coupling reagent. These reagents facilitate the condensation of the carboxylic acid and amine by converting the carboxyl group's hydroxyl into a better leaving group. hepatochem.comluxembourg-bio.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. The mechanism involves the carboxylic acid adding across the C=N double bond of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine nucleophile. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and requires removal by filtration. luxembourg-bio.combachem.com

Additives : To improve reaction efficiency and suppress side reactions, such as racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines. This two-step activation minimizes the risk of racemization at the alpha-carbon if one were present. luxembourg-bio.compeptide.com

Phosphonium and Uronium/Aminium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents. luxembourg-bio.compeptide.com They react with the carboxylic acid to form active OBt or OAt esters directly, which then react with the amine. luxembourg-bio.com These reagents are often preferred for their high reactivity and the water-soluble nature of their byproducts, simplifying purification. bachem.compeptide.com

Interactive Table of Common Coupling Reagents Below is a summary of commonly used coupling reagents in amide bond formation.

| Coupling Reagent | Abbreviation | Class | Key Characteristics | Common Byproducts |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive and effective. | Dicyclohexylurea (DCU), often insoluble. luxembourg-bio.combachem.com |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Similar to DCC, but the urea (B33335) byproduct is more soluble. luxembourg-bio.com | Diisopropylurea (DIU). |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Highly efficient, minimizes racemization. | Carcinogenic HMPA is a byproduct. bachem.compeptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium Salt | Very fast reaction rates with low epimerization. peptide.com | Water-soluble urea derivative. |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC or EDAC | Carbodiimide | Water-soluble carbodiimide, byproducts are easily removed by aqueous workup. acgpubs.org | Water-soluble urea derivative. |

Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound is primarily governed by three key structural features: the Cbz-protected piperidine nitrogen, the saturated heterocyclic ring, and the primary carbamoyl group. The electron-withdrawing nature of the Cbz group influences the reactivity of the piperidine ring, particularly at the α-carbons to the nitrogen. Concurrently, the carbamoyl group offers a site for a variety of functional group interconversions.

Analysis of Oxidation Reactions and Associated Mechanistic Insights

While direct oxidation studies on this compound are not extensively documented, the reactivity of analogous N-protected piperidine systems provides significant insights into its potential oxidative transformations. The presence of the Cbz group is a critical factor, as it can influence the reaction pathways and, in some cases, may itself be susceptible to certain oxidative or related conditions.

Oxidation of N-Cbz protected piperidines can be directed towards the carbon atoms of the piperidine ring, typically those adjacent (α) to the nitrogen atom. Hypervalent iodine reagents have been shown to mediate the α-azidonation of N-protected piperidines, which proceeds through the formation of an N-acyliminium ion intermediate. Although Cbz-protection was found to be amenable to some α,β-oxidation reactions using reagents like molecular bromine, it was noted to be in low yield, potentially due to the sensitivity of the Cbz group to the HBr generated in situ.

A proposed mechanistic pathway for the oxidation of N-protected piperidines often involves the generation of a radical or a cationic intermediate at the α-position. For instance, oxidation mediated by hypervalent iodine(III) reagents in the presence of a bromine source can lead to the formation of an α-bromo-carbamate. This intermediate can then ionize to an N-acyliminium ion, which can be trapped by nucleophiles or undergo elimination.

The following table summarizes potential oxidation reactions based on studies of similar N-Cbz protected piperidine structures.

| Oxidizing System | Potential Product(s) | Mechanistic Notes |

| Hypervalent Iodine Reagents (e.g., (PhIO)n) / TMSN3 | α-azido-N-Cbz-piperidine derivative | Proceeds via formation of an N-acyliminium ion. |

| Molecular Bromine (Br2) / Heat or Light | α,β-oxidized piperidine derivative | May involve a photo-bromination radical mechanism. Yields can be low due to Cbz group instability in the presence of HBr. |

| Ruthenium Tetroxide (RuO4) | N-Cbz-3-carbamoyl-2-piperidone (Lactam) | RuO4 is a powerful oxidant known to attack N-α-C-H bonds in N-benzylated amines, leading to lactam formation. |

It is important to note that harsh oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are generally not compatible with the Cbz protecting group, as they can cleave the benzyl moiety. organic-chemistry.org The choice of oxidant is therefore crucial for achieving selective transformation of the piperidine ring while preserving the integrity of the protecting group and the carbamoyl functionality.

Exploration of Further Chemical Modifications at the Piperidine Ring and Carbamoyl Functionality

The structure of this compound presents multiple avenues for further chemical diversification at both the piperidine ring and the carbamoyl group.

Modifications at the Piperidine Ring:

The piperidine ring, while generally stable, can undergo C-H functionalization reactions. Palladium-catalyzed arylation reactions have been reported for N-Boc-piperidines, demonstrating that selective functionalization at the β- and α-positions is possible, controlled by the choice of ligand. While not specifically demonstrated on the title compound, these methods suggest the potential for introducing aryl groups onto the piperidine backbone. Alkylation at the carbon atoms of the piperidine ring is also a conceivable transformation, potentially proceeding through metallated intermediates or radical-based reactions.

Modifications at the Carbamoyl Functionality:

The primary carbamoyl group (-CONH2) is a versatile functional handle that can be transformed into a variety of other functionalities.

Dehydration to Nitrile: One of the most common transformations of a primary amide is dehydration to the corresponding nitrile (-C≡N). A variety of reagents can accomplish this, including phosphorus pentoxide (P2O5), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess-type reagents. This conversion would yield Benzyl 3-cyanopiperidine-1-carboxylate, a valuable intermediate for further synthesis.

Hofmann Rearrangement: The Hofmann rearrangement can convert the primary amide into a primary amine at the 3-position, with the loss of the carbonyl carbon. This reaction typically uses bromine or N-bromosuccinimide in the presence of a strong base, leading to the formation of an isocyanate intermediate which is then hydrolyzed. The product would be Benzyl 3-aminopiperidine-1-carboxylate.

Reduction to Amine: The carbamoyl group can be reduced to an aminomethyl group (-CH2NH2). Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. However, these conditions would also cleave the Cbz protecting group. Milder, more selective reducing agents might be necessary to achieve this transformation while retaining the Cbz group.

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated under specific conditions, although this is often challenging for primary amides due to potential N,N-dialkylation and lower nucleophilicity compared to amines. Base-catalyzed reaction with alkyl halides or transition metal-catalyzed cross-coupling reactions could potentially be employed to generate secondary or tertiary amides.

The table below outlines some potential modifications of the carbamoyl group.

| Reaction Type | Reagent(s) | Potential Product Functional Group |

| Dehydration | P2O5, SOCl2, TFAA | Nitrile (-CN) |

| Hofmann Rearrangement | Br2, NaOH | Amine (-NH2) |

| Reduction (with Cbz cleavage) | LiAlH4 | Aminomethyl (-CH2NH2) |

| N-Alkylation | Alkyl halide, Base | N-Alkyl Carboxamide (-CONHR) |

| Cyclization | Chlorocarbonylsulfenyl chloride | Piperidin-3-yl-oxathiazol-2-one |

These transformative reactions highlight the synthetic utility of this compound as a building block for creating a diverse range of more complex piperidine derivatives with potential applications in various fields of chemical research.

Applications in Contemporary Drug Discovery and Medicinal Chemistry

Benzyl (B1604629) 3-carbamoylpiperidine-1-carboxylate as a Core Scaffold in Bioactive Molecule Design

The utility of Benzyl 3-carbamoylpiperidine-1-carboxylate as a foundational element in medicinal chemistry stems from its unique combination of structural features. These characteristics allow for systematic modifications to explore and optimize interactions with biological targets.

The piperidine (B6355638) ring, a saturated heterocycle, is a cornerstone of many pharmaceuticals due to its favorable physicochemical properties. wikipedia.orgresearchgate.net It typically adopts a stable chair conformation, which minimizes steric strain. wikipedia.org However, the presence of substituents can influence the conformational equilibrium. In the context of this compound, the carbamoyl (B1232498) and benzyl carboxylate groups introduce specific steric and electronic features that dictate its three-dimensional arrangement.

The carbamate (B1207046) group itself imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atom into the carboxyl moiety. nih.gov This planarity in the carbamate linkage, contrasted with the flexible chair conformation of the piperidine ring, creates a defined spatial orientation of the substituent groups. This controlled three-dimensional structure is crucial for designing ligands that can fit precisely into the binding pockets of target proteins. The benzyl group further extends the molecule into three-dimensional space, providing a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with aromatic residues in a binding site.

The piperidine ring is a prevalent structural motif in a vast number of approved drugs and is recognized for its significant role in molecular recognition by biological targets. researchgate.netnih.govencyclopedia.pub Its saturated nature allows it to act as a versatile scaffold, presenting substituents in well-defined spatial orientations. The nitrogen atom within the piperidine ring can be protonated at physiological pH, enabling it to form crucial ionic interactions with acidic residues, such as aspartate or glutamate, in a protein's active site. nih.gov

Furthermore, the hydrophobic surface of the piperidine ring can engage in favorable van der Waals interactions with nonpolar regions of a binding pocket. nih.gov The incorporation of the piperidine moiety has been shown to improve brain exposure for certain drug candidates, highlighting its role in modulating pharmacokinetic properties. encyclopedia.pub In specific instances, the benzyl-piperidine group has been identified as providing optimal binding to the catalytic site of enzymes like acetylcholinesterase by interacting with key aromatic residues. encyclopedia.pub The versatility of the piperidine ring allows it to be a key determinant in the potency and selectivity of a drug molecule.

The carbamate group is a key structural feature in many therapeutic agents and prodrugs, valued for its chemical stability and ability to mimic a peptide bond. nih.govnih.gov This bioisosteric replacement of the more labile amide bond can enhance a molecule's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability. nih.gov The carbamate functionality can also participate in hydrogen bonding through its carbonyl group and the NH moiety, contributing to the binding affinity of a ligand for its target. nih.govacs.org

Moreover, the carbamate linkage offers a strategic point for chemical modification. Substitutions on the oxygen and nitrogen termini of the carbamate provide opportunities to modulate biological properties and fine-tune pharmacokinetic parameters. nih.govacs.org Carbamates are frequently employed in prodrug design, where they can mask a functional group of a parent drug to overcome limitations such as poor solubility or rapid metabolism. nih.gov The rate of hydrolysis of the carbamate is a critical factor in the duration and intensity of the pharmacological effect, with faster hydrolysis leading to a shorter duration of action and vice-versa. nih.gov

Biological Evaluation and Mechanistic Investigations of Derivatives

The modification of the this compound scaffold has led to the development of numerous derivatives with diverse biological activities. The evaluation of these analogues through enzymatic and receptor-based assays has provided valuable insights into their mechanisms of action and has been instrumental in delineating structure-activity relationships.

Derivatives based on the piperidine and carbamate motifs have been extensively studied as enzyme inhibitors. For instance, compounds with an aliphatic carbamate group have shown potential as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. inlibrary.uz By blocking this enzyme, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain.

Furthermore, piperidine-containing compounds have been investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.govacs.org The piperidine nucleus is a feature of piperine, a known MAO inhibitor. nih.govacs.org Studies on piperine derivatives have revealed that substitutions on the piperidine ring can significantly influence their inhibitory activity against MAO-A and MAO-B. nih.gov For example, the introduction of small amino functional groups on the piperidine ring has been shown to yield compounds with higher activity for MAO-B inhibition. nih.govacs.org

The following table summarizes the enzyme inhibitory activities of selected piperidine and carbamate-containing compounds, illustrating the potential of the this compound scaffold in designing enzyme inhibitors.

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Aliphatic Carbamates | Acetylcholinesterase | Inhibition, potential for increased acetylcholine levels | inlibrary.uz |

| Piperidine Derivatives | Monoamine Oxidase (MAO) | Inhibition of MAO-A and MAO-B | nih.govacs.org |

| Benzil Analogues | Carboxylesterases | Potent and selective inhibition | researchgate.net |

| Pyridine Carboxamides | Urease | Potent inhibition | mdpi.com |

The systematic modification of the this compound structure allows for the exploration of structure-activity relationships (SAR), which are crucial for optimizing the potency and selectivity of drug candidates. For example, in a series of piperidine carboxamides developed as antagonists for the transient receptor potential vanilloid-1 (TRPV1), a focused library of polar head groups led to the identification of a benzoxazinone amide with good potency in cell-based assays. researchgate.net

Similarly, studies on piperidine and piperazine derivatives have highlighted the importance of the piperidine moiety for affinity towards the sigma-1 receptor. nih.gov The replacement of a piperazine ring with a piperidine ring has been shown to be a critical structural element for dual histamine H3 and sigma-1 receptor activity. nih.gov

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) analyses, have been employed to build predictive models that correlate the structural features of these derivatives with their biological activities. researchgate.netrsc.org These models provide valuable insights into the key molecular descriptors that govern ligand-receptor interactions and can guide the design of new, more potent compounds.

The table below presents a summary of SAR findings for various classes of compounds containing the piperidine carboxamide or related scaffolds.

| Compound Series | Target | Key SAR Findings | Reference |

| Piperidine Carboxamides | TRPV1 Antagonists | The nature of the polar head group is critical for potency. | researchgate.net |

| Piperidine/Piperazine Derivatives | Histamine H3/Sigma-1 Receptors | The piperidine ring is crucial for high affinity at the sigma-1 receptor. | nih.gov |

| C-aryl Glycoside Derivatives | SGLT1/SGLT2 Inhibitors | 3D-QSAR models revealed key structural requirements for dual inhibition. | rsc.org |

| YC-1 Analogues | Antiplatelet Activity | Aromatic rings at the R1 position and ether or amine substitutions at the R2 position enhance activity. | nih.gov |

In Vitro and In Silico Investigations into Molecular Target Modulation

The benzylpiperidine framework, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds with a wide array of therapeutic effects. This scaffold's versatility stems from its ability to be readily synthesized and its metabolic stability. Computational, or in silico, studies are frequently employed to predict the biological activities and pharmacokinetic properties of its derivatives. These computational approaches, often preceding laboratory synthesis, help in designing molecules with enhanced efficacy and target specificity.

For instance, in silico and subsequent in vitro evaluations of benzyl pyrrolidin-3-ol analogues, which share structural similarities with benzylpiperidine derivatives, have been used to identify potential proapoptotic agents. researchgate.net These studies involve docking the molecules into the active sites of target proteins, such as caspases, to predict their binding affinity and mode of interaction. researchgate.net Such computational screening helps prioritize compounds for synthesis and biological testing, streamlining the drug discovery process.

Similarly, the design of new thiazolylhydrazine-piperazine derivatives as selective monoamine oxidase A (MAO-A) inhibitors has been guided by in silico studies. mdpi.com These computational methods help in understanding the structure-activity relationships and in predicting the binding modes of these compounds within the active site of the MAO-A enzyme. mdpi.com

Therapeutic Area Explorations through this compound Derivatives

The structural motif of this compound has served as a foundational scaffold for the development of a diverse range of therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential across several key medical fields.

Derivatives of this compound have shown notable promise in preclinical studies for pain management. For example, a series of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are structurally related to the core compound, have demonstrated analgesic properties in animal models. nuph.edu.ua These studies, often utilizing the "acetic acid-induced writhing" test in mice, have shown that some of these synthesized compounds exhibit a more significant analgesic effect than established drugs like diclofenac. nuph.edu.ua The findings suggest that the benzylamide fragment plays a crucial role in the observed biological activity. nuph.edu.ua Further research into N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides has also identified them as promising candidates for further development as analgesics. nuph.edu.ua

The benzylpiperidine scaffold is a key feature in many compounds targeting the central nervous system. This is largely due to its role in ligands for serotoninergic and dopaminergic receptors, which are crucial in the treatment of neuropsychiatric and neurodegenerative diseases. nih.gov A significant challenge in developing CNS drugs is ensuring they can cross the blood-brain barrier. To address this, researchers have designed and synthesized benzylpiperazine derivatives by combining the structural features of histone deacetylase 6 (HDAC6) inhibitors with brain-penetrant histamine H1 receptor antagonists. nih.gov This hybrid strategy has led to the identification of CNS-penetrant HDAC6 inhibitors with potential antidepressant activity. nih.gov

The search for new and safer anti-inflammatory drugs has led to the exploration of various heterocyclic compounds, including those with a benzimidazole nucleus, which shares some structural features with the benzylpiperidine scaffold. semanticscholar.org These compounds are known to exert their anti-inflammatory effects by interacting with a variety of biological targets, including cyclooxygenase (COX) enzymes. semanticscholar.orgresearchgate.net For instance, a series of novel 4-Benzyl-1,3-thiazole derivatives were designed and synthesized as potential anti-inflammatory agents, showing promise in preclinical screening. nih.gov The structure-activity relationship studies of these compounds help in optimizing the molecular scaffold to enhance their anti-inflammatory activity. semanticscholar.org

The growing threat of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of this compound have emerged as a promising area of investigation. A series of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives have been designed and evaluated for their in vitro antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. nih.govswan.ac.uk Several of these compounds have shown potent inhibitory activity, with some demonstrating efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has yielded compounds with good activity against S. aureus and B. subtilis. researchgate.net Benzimidazole derivatives, which are structurally related, have also been extensively studied for their antimicrobial properties. nih.govmdpi.com

The benzylpiperidine scaffold is also being actively investigated for its potential in cancer therapy. The development of monoacylglycerol lipase (MAGL) inhibitors, an enzyme overexpressed in aggressive cancer cells, represents a valid strategy for cancer treatment. nih.gov Researchers have synthesized and evaluated various derivatives for their in vitro anticancer activity against a panel of human cancer cell lines. For example, new benzopyrone derivatives have shown a broad spectrum of antitumor activity. nih.gov Similarly, 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as novel anticancer agents, with some derivatives showing significant activity against breast and lung cancer cell lines. mdpi.com In another study, newly synthesized sulfonyl hydrazone derivatives demonstrated antiproliferative activities at micromolar concentrations against lung and breast cancer cell lines. mdpi.com Benzimidazole-based derivatives have also been reviewed and summarized as potent anticancer agents. researchgate.net

Lead Optimization Strategies Involving the this compound Moiety

In contemporary drug discovery, the process of lead optimization is a critical phase where a promising hit compound is systematically modified to improve its pharmacological and pharmacokinetic properties, ultimately transforming it into a viable drug candidate. patsnap.com The this compound scaffold has emerged as a valuable starting point in medicinal chemistry due to its structural features that allow for versatile chemical modifications. This section explores the key lead optimization strategies centered around this moiety, from traditional structure-activity relationship studies to modern computational and multi-target approaches.

Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A cornerstone of lead optimization is the systematic investigation of the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR). patsnap.com This involves synthesizing and testing a series of analogues to understand how specific structural changes to the lead compound affect its biological activity (SAR) and physicochemical properties (SPR) such as solubility, permeability, and metabolic stability.

For the this compound scaffold, SAR and SPR studies typically focus on modifications at three primary positions:

The Benzyl Group: The aromatic ring of the benzyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to probe interactions with hydrophobic pockets or hydrogen bond donors/acceptors within the target's binding site. The position of these substituents (ortho, meta, para) is also systematically varied to optimize binding affinity and selectivity. researchgate.net

The Piperidine Ring: This saturated heterocyclic ring can be modified to alter the compound's conformational rigidity and basicity. Introducing substituents on the piperidine ring can influence its binding orientation and pharmacokinetic profile.

The Carbamoyl Linker: The carbamate linkage can be replaced with other functional groups, such as amides, to assess the impact on potency and selectivity. acs.org The length and flexibility of the linker region are also key parameters for optimization.

The findings from these systematic studies provide a clear basis for the rational selection and design of more potent and drug-like candidates. acs.org

Table 1: Illustrative SAR/SPR Trends for this compound Derivatives

| Modification Site | Type of Modification | Potential Impact on Activity (SAR) | Potential Impact on Properties (SPR) |

|---|---|---|---|

| Benzyl Ring | Addition of electron-withdrawing groups (e.g., -Cl, -NO2) | May increase potency through specific electronic or steric interactions. | Can alter lipophilicity and metabolic stability. |

| Addition of electron-donating groups (e.g., -OCH3, -CH3) | Can enhance binding through hydrophobic interactions. | Typically increases lipophilicity. | |

| Replacement with other aryl/heteroaryl rings (e.g., Pyridyl) | May improve potency or introduce new binding modes. acs.org | Can significantly change solubility and polarity. | |

| Piperidine Ring | Introduction of alkyl substituents | May provide additional hydrophobic interactions; can influence conformation. | Can affect pKa and permeability. |

| Introduction of polar substituents (e.g., -OH) | May form new hydrogen bonds with the target. | Generally increases hydrophilicity and solubility. | |

| Carbamoyl Linker | Replacement with an amide | Can alter hydrogen bonding capacity and metabolic stability. acs.org | May affect cell permeability and oral bioavailability. |

Integration of Computational Approaches in Lead Optimization, including AI/ML-driven Design

Computational methods are now integral to accelerating the lead optimization cycle, allowing for the rapid assessment of numerous potential analogues and reducing the reliance on costly and time-consuming synthesis and testing. patsnap.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict how structural modifications might affect a compound's interaction with its biological target. patsnap.com

Predictive Modeling: AI algorithms can predict various properties, including binding affinity, toxicity, solubility, and metabolic stability, allowing researchers to prioritize which analogues to synthesize. nih.govpharma-iq.com Deep learning techniques, such as Deep Neural Networks (DNNs), can generate these predictions using only molecular descriptors. nih.gov

De Novo Design: Generative AI models can design entirely new molecules that are optimized for multiple properties simultaneously. nih.govarxiv.org These models can "translate" the structure of an existing molecule into a new one with improved characteristics, exploring novel chemical space beyond existing compound libraries. pharma-iq.comcapgemini.com

Accelerated Optimization: By integrating AI into the workflow, the design-synthesize-test cycle can be significantly expedited. arxiv.org AI can help identify the most promising modifications, guiding medicinal chemists toward candidates with a higher probability of success.

Rational Design of Analogues to Enhance Target Selectivity and Potency

Rational drug design utilizes the structural information of the biological target and the insights gained from SAR and computational studies to design compounds with improved efficacy and selectivity. The goal is to enhance the specific interactions between the drug candidate and its intended target while minimizing interactions with off-target proteins, which can lead to side effects.

Key strategies for the rational design of analogues based on the this compound scaffold include:

Structure-Based Design: If the 3D structure of the target protein is known, molecular docking simulations can be used to visualize how the compound fits into the active site. This allows for the precise design of modifications to the benzyl or piperidine moieties to exploit specific hydrophobic pockets or form hydrogen bonds with key amino acid residues, thereby increasing potency. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing the nitro group on a phenyl ring with an oxadiazole group is a known bioisosteric modification that can improve activity. biorxiv.org Similarly, replacing the benzyl group with a pyridyl or quinolyl ring can alter binding and selectivity profiles. acs.org

Fragment-Based Elaboration: The this compound moiety can be considered a privileged structure or a starting fragment. nih.gov In fragment-based drug design, this core scaffold can be "grown" or elaborated by adding new functional groups to optimize interactions with the target protein, transforming a low-affinity fragment into a high-potency lead. arxiv.org

Through these iterative design cycles, analogues with significantly enhanced potency and selectivity for their intended biological target can be developed. nih.gov

Development of Multi-target Drug Candidates Incorporating the this compound Scaffold

For complex, multifactorial diseases such as neurodegenerative disorders or cancer, the traditional "one molecule, one target" approach to drug design has shown limitations. mdpi.com This has led to the emergence of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. mdpi.com This approach can offer improved therapeutic efficacy and a lower potential for drug resistance.

The this compound scaffold is a suitable platform for the development of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophoric elements required for binding to distinct targets. For instance, research on neuroprotective agents has shown that structures incorporating an N-benzyl-carboxamide moiety can be designed to act as dual inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), both of which are relevant targets in Alzheimer's disease. mdpi.com

The design strategy for such MTDLs involves:

Identifying two or more relevant biological targets for a specific disease.

Analyzing the key structural features required for binding to each target.

Systematically modifying the this compound scaffold to incorporate these features. For example, substitutions on the benzyl ring might confer affinity for one target, while modifications to another part of the molecule could be tailored for a second target.

This approach represents a promising frontier in medicinal chemistry, aiming to create more effective treatments for complex diseases by modulating multiple pathological pathways with a single chemical entity. mdpi.com

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Spectrometric Characterization in Advanced Synthetic Studies

Spectroscopic and spectrometric methods are indispensable tools in modern synthetic chemistry for the unambiguous identification and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex derivatives of "Benzyl 3-carbamoylpiperidine-1-carboxylate," one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the molecular framework. However, for a comprehensive and unambiguous assignment of all protons and carbons, especially in stereochemically complex analogues, advanced two-dimensional (2D) NMR techniques are essential.

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, helping to identify adjacent protons within the piperidine (B6355638) ring and the benzyl (B1604629) group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to determine one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are crucial for confirming the connectivity of the carbamoyl (B1232498) and benzyl carboxylate moieties to the piperidine scaffold. For instance, an HMBC correlation between the benzylic protons of the Cbz group and the carbonyl carbon would confirm the ester linkage. Similarly, correlations between the piperidine ring protons and the carbamoyl carbon would verify the position of the carboxamide group.

Table 1: Representative 2D NMR Correlations for Structural Elucidation of a Substituted this compound Analogue

| NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | H-2 with H-3, H-3 with H-4, etc. | Confirms proton connectivity within the piperidine ring. |

| HSQC | C-2 with H-2, C-3 with H-3, etc. | Assigns carbons directly bonded to specific protons. |

| HMBC | Benzylic CH₂ with C=O (ester) | Confirms the N-Cbz protecting group. |

| HMBC | Piperidine H-3 with C=O (amide) | Confirms the position of the carbamoyl group. |

| NOESY | Axial H-3 with Axial H-5 | Provides information on the stereochemistry and conformation of the piperidine ring. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used for the accurate determination of the molecular weight of a compound, which allows for the calculation of its elemental composition. This is critical for confirming the identity of the target molecule, "this compound," and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, typically observed as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts mdpi.com.

Beyond simple mass determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. The fragmentation of piperidine alkaloids and their derivatives often involves characteristic losses, such as the neutral loss of water or acetic acid from substituted analogues nih.gov. For "this compound," characteristic fragmentation would likely involve the cleavage of the benzylic C-O bond of the carbamate (B1207046), loss of the carbamoyl group, and fragmentation of the piperidine ring. These fragmentation patterns provide a fingerprint for the molecule, aiding in its structural confirmation and in the identification of related impurities or byproducts scielo.br. Liquid chromatography coupled with mass spectrometry (LC-MS) is also invaluable for monitoring the progress of a reaction by separating and identifying the components of the reaction mixture over time cell.comnih.gov.

Table 2: Expected HRMS Fragmentation Ions for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Loss of benzyl group | [M - C₇H₇]⁺ | C₇H₈ |

| [M+H]⁺ | Loss of carbamoyl group | [M - CONH₂]⁺ | CONH₃ |

| [M+H]⁺ | Decarboxylation | [M - CO₂]⁺ | CO₂ |

Chromatographic Techniques for High-Purity Isolation and Analysis of Novel Analogues

The isolation and purification of "this compound" and its novel analogues to a high degree of purity are essential for their subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both analytical and preparative separations of such compounds acs.org.

For achiral separations, reversed-phase HPLC using a C18 stationary phase is commonly employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape.

When dealing with chiral derivatives, which is common for piperidine-based compounds due to the stereogenic center at the 3-position, chiral HPLC is necessary to separate the enantiomers nih.govgoogle.com. This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently used for the resolution of a wide range of chiral pharmaceuticals nih.govmdpi.com. The development of a robust chiral HPLC method is critical for determining the enantiomeric excess (ee) of a stereoselective synthesis and for isolating pure enantiomers for further studies.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become integral to the drug discovery and development process, providing valuable insights into the behavior of molecules at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For derivatives of "this compound," docking studies can help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the active site of a target enzyme or receptor proquest.comnih.gov. This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogues nih.gov. For instance, docking studies on piperidine carboxamide derivatives as enzyme inhibitors have revealed the importance of specific hydrogen bonds and hydrophobic interactions for their inhibitory activity researchgate.net.

Following docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time researchgate.net. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules rsc.orgnih.gov. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate measure of the ligand's affinity for the target researchgate.net. The flexibility of the piperidine ring and the rotatable bonds in the benzyl and carbamoyl groups can be explored through MD simulations to understand their conformational preferences upon binding acs.org.

Table 3: Key Parameters in Molecular Docking and Dynamics Simulations

| Technique | Parameter | Significance |

| Molecular Docking | Docking Score (e.g., kcal/mol) | Predicts the binding affinity of the ligand to the target. |

| Molecular Docking | Binding Pose | Shows the 3D orientation of the ligand in the active site. |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Measures the stability of the ligand-protein complex over time. |

| Molecular Dynamics | Hydrogen Bond Analysis | Identifies persistent hydrogen bonds that contribute to binding. |

| MM-PBSA/GBSA | Binding Free Energy | Provides a more accurate estimation of binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively github.com. For a series of "this compound" analogues, QSAR models can be developed to predict their inhibitory potency against a specific target based on various molecular descriptors mdpi.com. These descriptors can be 2D (e.g., topological indices, molecular weight) or 3D (e.g., molecular shape, electrostatic potential) and are calculated for each compound in the series nih.gov.

The development of a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors, selecting the most relevant descriptors, building the model using statistical methods such as multiple linear regression or machine learning algorithms, and validating the model's predictive power using internal and external validation techniques mdpi.com. A validated QSAR model can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of new derivatives with improved potency researchgate.netnih.gov. Similarly, QSPR models can be developed to predict important properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development benthamscience.com.

In Vitro and Ex Vivo Biological Assay Development and Implementation

Cell-based assays are fundamental tools for assessing the functional activity of compounds like this compound and its analogues in a biologically relevant context. These assays provide insights into a compound's effects on cellular processes, such as signaling pathways, cell proliferation, and cytotoxicity.

A common approach for evaluating piperidine-3-carboxamide derivatives is the use of high-throughput screening (HTS) and high-content screening (HCS) platforms. nih.gov These automated systems enable the rapid testing of large compound libraries against specific cell lines. For instance, in the discovery of anti-melanoma agents, a whole-cell-based HTS/HCS assay was developed to identify compounds that induce a senescence-like phenotype in human melanoma A375 cells. nih.gov This image-based assay quantifies cellular changes, such as morphology and cell number, in response to compound treatment in a dose-dependent manner. nih.gov

The development of such an assay for this compound analogues would involve several key steps:

Cell Line Selection: Choosing a cell line that is relevant to the therapeutic target of the compound. This could be a cancer cell line, a neuronal cell line, or a cell line engineered to express a specific receptor or enzyme.

Assay Principle: Determining the cellular phenotype or biomarker that will be measured. This could include changes in cell viability, apoptosis, protein expression, or the activation of a specific signaling pathway.

Reagent and Protocol Optimization: Optimizing parameters such as cell seeding density, compound concentration range, and incubation time to ensure a robust and reproducible assay.

Data Analysis: Developing a data analysis pipeline to quantify the assay readout and determine key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

The following table provides an example of data that could be generated from a cell-based assay evaluating the anti-proliferative activity of this compound analogues in a cancer cell line.

| Compound ID | Analogue Description | IC50 (µM) |

| BCP-001 | Parent Compound | 5.2 |

| BCP-002 | 4-fluoro-benzyl analogue | 2.8 |

| BCP-003 | 3-chloro-benzyl analogue | 1.5 |

| BCP-004 | 2-methoxy-benzyl analogue | 8.1 |

Biochemical assays are essential for characterizing the direct interaction of this compound and its analogues with their molecular targets, such as enzymes or receptors. These assays provide quantitative data on binding affinity and enzyme inhibition kinetics, which are crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.

For enzymatic targets, assays can be designed to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. Common techniques include:

Spectrophotometry and Fluorometry: These methods are used when the enzymatic reaction produces a change in absorbance or fluorescence. They are readily adaptable to high-throughput formats.

Luminescence-based Assays: These assays, such as those measuring ATP levels, can be used to determine enzyme activity indirectly and are highly sensitive.

Radiometric Assays: While less common due to safety considerations, these assays are highly sensitive and can be used when other methods are not suitable.

To determine the binding affinity of a compound for its target protein, several biophysical techniques can be employed:

Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index that occurs when a compound binds to a protein immobilized on a sensor chip. It provides real-time data on association and dissociation rates, allowing for the calculation of the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a compound to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Fluorescence Polarization (FP): This technique is used to measure the binding of a small fluorescently labeled ligand to a larger protein. When the labeled ligand is displaced by a test compound, the polarization of the emitted light changes, allowing for the determination of the compound's binding affinity.

The following table illustrates the type of data that can be obtained from biochemical assays for a series of this compound analogues targeting a hypothetical enzyme.

| Compound ID | Enzyme Inhibition (IC50, nM) | Binding Affinity (Kd, nM) |

| BCP-001 | 150 | 250 |

| BCP-002 | 75 | 120 |

| BCP-003 | 30 | 50 |

| BCP-004 | 320 | 500 |

Organoid models are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to recapitulate the architecture and function of native organs. nih.gov These models are increasingly being used in drug discovery as they provide a more physiologically relevant system for assessing compound efficacy and safety compared to traditional 2D cell cultures.

For the early-stage assessment of this compound and its analogues, patient-derived organoids (PDOs) from tumor tissues can be used to evaluate anti-cancer efficacy. nih.gov These tumor organoids, often referred to as "tumoroids," can be cultured and used in drug screening assays to determine the sensitivity of a patient's specific tumor to a panel of compounds. nih.govnih.gov This approach allows for the investigation of inter-patient heterogeneity in drug response and can help to identify biomarkers that predict sensitivity to a particular compound.

The process of using organoids for drug screening typically involves:

Organoid Establishment: Tumor tissue from a patient is dissociated into single cells or small cell clusters and cultured in a 3D matrix, such as Matrigel, with a specialized growth medium.

Drug Treatment: Once the organoids have formed and expanded, they are treated with a range of concentrations of the test compounds.

Viability and Response Assessment: The effect of the compounds on the organoids is assessed using various readouts, such as changes in organoid size and morphology, or by using viability assays like CellTiter-Glo. nih.gov

Data Analysis: Dose-response curves are generated to determine the efficacy of the compounds in the specific patient-derived model.

In addition to efficacy testing, organoids derived from healthy tissues can be used for early-stage safety and toxicity assessment. By comparing the cytotoxic effects of a compound on tumor organoids versus healthy organoids from the same patient or from a biobank of healthy donors, a therapeutic window can be established. This helps to prioritize compounds that are selectively toxic to cancer cells while sparing healthy cells.

The use of organoid models in preclinical studies offers a significant advantage in bridging the gap between in vitro findings and clinical outcomes, potentially leading to more effective and less toxic therapies. frontiersin.org

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Identified Research Gaps

Benzyl (B1604629) 3-carbamoylpiperidine-1-carboxylate has been primarily utilized as a versatile intermediate in the synthesis of more complex molecules rather than a therapeutic agent itself. Its key academic contribution lies in its role as a building block in constructing piperidine-based scaffolds. The piperidine (B6355638) ring is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active compounds. nih.govnih.gov

The presence of the carbamoyl (B1232498) group at the 3-position and the benzyl carboxylate at the 1-position provides two reactive handles for further chemical modifications. The carbobenzoxy (Cbz) protecting group on the piperidine nitrogen is stable under various reaction conditions but can be readily removed, allowing for subsequent functionalization. This structural arrangement makes the compound a valuable precursor for creating diverse libraries of piperidine derivatives for drug discovery screening.

Emerging Trends in the Synthesis and Therapeutic Application of Piperidine-based Scaffolds

The synthesis and application of piperidine-based scaffolds are continually evolving, driven by the quest for more efficient and selective therapeutic agents.

Emerging Synthetic Trends:

Catalytic Asymmetric Synthesis: There is a growing emphasis on developing stereoselective methods to produce chiral piperidine derivatives. thieme-connect.com This is crucial as the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the piperidine ring is an increasingly popular strategy. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.

Flow Chemistry: The use of continuous flow reactors for the synthesis of piperidine derivatives is gaining traction. This technology offers advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Multicomponent Reactions: One-pot reactions involving three or more starting materials are being developed to rapidly generate complex piperidine-containing molecules from simple precursors, accelerating the drug discovery process. nih.gov

Emerging Therapeutic Applications:

The piperidine scaffold is a core component in a vast range of therapeutic agents, and new applications are continuously being explored. nih.govijnrd.org

| Therapeutic Area | Examples of Targets/Applications |

| Oncology | Inhibitors of kinases, histone deacetylases (HDACs), and protein-protein interactions. ajchem-a.comencyclopedia.pub |

| Neurodegenerative Diseases | Agents targeting acetylcholinesterase, beta-secretase, and opioid receptors for conditions like Alzheimer's disease and pain management. nih.govnih.gov |

| Infectious Diseases | Development of novel antibacterial, antiviral, and antifungal agents. encyclopedia.pub |

| Metabolic Disorders | Compounds targeting enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes. |

| Cardiovascular Diseases | Development of anticoagulants, antiarrhythmics, and antihypertensive drugs. |

Outlook for Benzyl 3-carbamoylpiperidine-1-carboxylate in Translational Research and Drug Development Pipelines

The future of this compound in translational research and drug development is intrinsically linked to its role as a versatile synthetic intermediate. Its value lies in its potential to contribute to the synthesis of next-generation piperidine-based drugs.

For this compound to move into drug development pipelines, it would likely be as a key starting material for a novel therapeutic candidate. The development of a drug candidate originating from this specific precursor would depend on several factors:

Identification of a High-Value Target: The compound's derivatives would need to show potent and selective activity against a biologically and clinically relevant target.

Favorable Pharmacokinetic Properties: The resulting molecules must exhibit suitable absorption, distribution, metabolism, and excretion (ADME) profiles to be effective and safe in vivo. The piperidine scaffold itself can be modified to fine-tune these properties. thieme-connect.com

Intellectual Property: The novelty of the synthesized derivatives and their therapeutic applications would be crucial for securing patent protection, a key step in the drug development process.

While this compound itself is unlikely to be the final drug product, its structural features make it a valuable tool for medicinal chemists. As synthetic methodologies become more advanced, the ability to rapidly and efficiently modify such building blocks will accelerate the discovery of new and improved piperidine-based therapies. The continued exploration of diverse chemical space around the piperidine core, facilitated by intermediates like this, holds significant promise for addressing unmet medical needs.

Q & A

Q. Methodological Steps :

Target Identification : Screen against kinase/HDAC panels.

SAR Studies : Modify the carbamoyl/benzyl groups and assess activity changes.

What safety protocols are critical when handling this compound?

Basic Research Question

Follow SDS guidelines for piperidine derivatives ():

- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Advanced Research Question

Key modifications to explore:

- Piperidine Substituents : Introducing electron-withdrawing groups (e.g., -NO₂) at position 3 may enhance electrophilic reactivity .

- Benzyl Group Replacement : Substitute with heteroaromatic rings (e.g., pyridine) to improve solubility .

- Carbamoyl Optimization : Replace with urea or thiourea for stronger hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.